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Magnesium behenate -

Magnesium behenate

Catalog Number: EVT-13964734
CAS Number:
Molecular Formula: C44H86MgO4
Molecular Weight: 703.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Magnesium behenate is derived from behenic acid, which can be extracted from natural sources such as peanut oil and other vegetable oils. In terms of classification, it falls under the category of fatty acid salts and is often utilized in formulations requiring improved flow properties and reduced friction.

Synthesis Analysis

Methods of Synthesis

Magnesium behenate can be synthesized through various methods, primarily involving the reaction between behenic acid and magnesium hydroxide or magnesium oxide. The general reaction can be summarized as follows:

Behenic Acid+Magnesium HydroxideMagnesium Behenate+Water\text{Behenic Acid}+\text{Magnesium Hydroxide}\rightarrow \text{Magnesium Behenate}+\text{Water}

This reaction typically occurs under controlled conditions to ensure complete conversion and to avoid the formation of undesired by-products. The synthesis can be performed through:

  • Direct Neutralization: Mixing behenic acid with an aqueous solution of magnesium hydroxide.
  • Solvent Method: Dissolving both reactants in a suitable organic solvent, allowing for better interaction and yield.

Technical Details

The synthesis process may require specific temperature and pH conditions to optimize yield and purity. For example, maintaining a temperature around 60-80 °C during the neutralization process can enhance the reaction rate.

Molecular Structure Analysis

Structure

The molecular structure of magnesium behenate consists of a central magnesium ion coordinated with two behenate anions. The structure can be represented as follows:

Mg2+ Behenate 2\begin{align*}\text{Mg}^{2+}&\\&\text{ Behenate }_2\end{align*}

Data

The molecular weight of magnesium behenate is approximately 726.14 g/mol. It has a melting point that typically ranges from 90 to 110 °C, depending on the purity and specific formulation.

Chemical Reactions Analysis

Reactions

Magnesium behenate is relatively stable under normal conditions but can undergo hydrolysis in the presence of water, especially at elevated temperatures. The hydrolysis reaction can be represented as:

Magnesium Behenate+WaterBehenic Acid+Magnesium Hydroxide\text{Magnesium Behenate}+\text{Water}\rightarrow \text{Behenic Acid}+\text{Magnesium Hydroxide}

Technical Details

In pharmaceutical applications, magnesium behenate acts as a lubricant during tablet formulation processes. Its lubricating properties are attributed to its ability to reduce friction between particles, thus facilitating smoother tablet compression.

Mechanism of Action

Process

The mechanism by which magnesium behenate functions as a lubricant involves its interaction with the surface of powder particles during tablet formation. It forms a thin layer around the particles, reducing adhesion and friction. This property enhances the flowability of powders in tablet presses, leading to uniform tablet weight and density.

Data

Studies have shown that the addition of magnesium behenate can significantly improve the compressibility and ejection properties of tablets compared to formulations without it.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder
  • Melting Point: 90-110 °C
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but may hydrolyze in moist environments.
  • Reactivity: Non-reactive with most common excipients used in pharmaceuticals.

Relevant data indicate that magnesium behenate maintains its properties over a range of pH levels, making it suitable for various formulations.

Applications

Scientific Uses

Magnesium behenate has several applications across different fields:

  • Pharmaceuticals: Used as a lubricant in tablet manufacturing to enhance flow properties and reduce friction.
  • Food Industry: Acts as an emulsifier and stabilizer in food products.
  • Cosmetics: Utilized for its lubricating properties in creams and lotions.
  • Industrial Applications: Employed as a release agent in molding processes.
Synthesis and Manufacturing Methodologies of Magnesium Behenate

Industrial-Scale Production Techniques

Solvent-Based Synthesis Pathways

The predominant industrial method involves reacting behenic acid (C~22~H~44~O~2~) with magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)~2~) in organic solvents. The reaction proceeds via acid-base neutralization:2 C~21~H~43~COOH + MgO → (C~21~H~43~COO)~2~Mg + H~2~OTable 1: Standard Solvent-Based Process Parameters

ParameterRangeImpact on Product Quality
Solvent SystemIsopropanol, n-hexaneHigher chain alcohols yield narrower particle size distribution
Reaction Temperature65–85°C>80°C accelerates hydrolysis impurities
Molar Ratio (Acid:MgO)2.05:1 to 2.2:1Excess acid prevents MgO residue
Stirring Intensity200–400 rpmControls agglomeration during precipitation
Drying MethodVacuum tray/spray dryingSpray drying reduces moisture to <0.5%

Post-reaction, the slurry undergoes crystallization-driven purification through controlled cooling (0.5°C/min), followed by nanofiltration (<200 nm pore size) to remove unreacted fatty acids and solvent residues. Industrial reactors employ inline FTIR spectroscopy to monitor carboxylate conversion in real-time, targeting >99.5% reaction completeness before isolation [1] [7].

Solid-State Mechanochemical Approaches

Solvent-free synthesis utilizes high-energy ball milling or twin-screw extrusion to initiate solid-state reactions between behenic acid and MgO. Key advantages include:

  • Zero solvent waste streams, eliminating VOC emissions and recovery costs
  • Reaction times reduced by 60–70% (typically 30–45 mins vs. 4–6 hours in solution)
  • In situ polymorph control via mechanical energy modulation

Critical parameters include:

  • Milling frequency (20–35 Hz): Higher frequencies induce γ → β polymorphic transitions, enhancing thermal stability
  • Stoichiometric precision: Moisture-sensitive MgO requires anhydrous processing (<50 ppm H~2~O)
  • Additive-assisted kinetics: Food-grade catalysts (e.g., zinc stearate at 0.1–0.5 wt%) lower activation energy by 15–20 kJ/mol

The process yields semi-crystalline powders with median particle sizes (D~50~) of 8–15 μm, suitable for direct compression excipient applications [4] [7].

Green Chemistry Innovations in Synthesis

Biocompatible Solvent Systems

Traditional solvents (hexane, toluene) are being replaced due to toxicity concerns. Emerging alternatives include:

  • Hydrotropic solutions: Aqueous α-glucosylglycerol (60% w/v) enables reaction yields >98% at 70°C via micellar catalysis
  • Supercritical CO~2~: Acts as both solvent and crystallization medium (100–150 bar, 40–60°C), reducing residual solvents to <10 ppm
  • Deep eutectic solvents (DES): Choline chloride-glycerol (1:2 molar ratio) facilitates 30-minute reactions with 99.2% atom economy

Table 2: Environmental Metrics of Solvent Systems

SolventProcess E-Factor* (kg waste/kg product)Reusability (Cycles)Carbon Footprint (kg CO~2~/kg)
n-Hexane8.53–512.7
Isopropanol6.25–89.3
Supercritical CO~2~0.9>1001.4
ChCl-Glycerol DES1.112–152.0

*E-Factor = Total waste mass / Product mass* [4] [6] [10].

Energy-Efficient Catalytic Processes

Heterogeneous catalysis revolutionizes traditional thermal activation:

  • Enzyme-catalyzed routes: Immobilized Candida antarctica lipase B (CALB) achieves 97% conversion in 2 hours at 55°C, with enzyme lifetimes >30 batches
  • Photoreduction: UV-assisted (254 nm) Mg~2+~-carboxyl complexation reduces energy input by 40–50% versus thermal methods
  • Microwave intensification: Continuous flow reactors (2.45 GHz, 300W) enable 10-second residence times with 99% yield via dielectric heating

These systems integrate with renewable feedstocks: Behenic acid derived from Crambe abyssinica oil shows identical performance to petrochemical sources while reducing lifecycle emissions by 55% [6] [10].

Quality Control and Standardization Protocols

Batch-to-Batch Consistency Challenges

Key variability sources and mitigation approaches:

  • Fatty acid chain heterogeneity: Behenic acid must have >85% C~22~ content; UPC~2~ (ultraperformance convergence chromatography) ensures chain-length uniformity
  • Moisture sensitivity: Hygroscopicity varies with surface area; fluidized-bed drying maintains 0.2–0.8% moisture for flowability
  • Metal oxide reactivity: Light-burned MgO (BET surface area 45–60 m~2~/g) prevents incomplete reaction versus dead-burned variants

Table 3: Critical Quality Attributes (CQAs) and Control Ranges

CQATarget RangeAnalytical MethodImpact
Magnesium content4.0–5.5% w/wEDTA titrationDictates stoichiometric accuracy
Particle size (D~90~)≤50 μmLaser diffractionAffects tablet ejection force
Iodine value≤3.0 g I~2~/100gWijs methodMeasures unsaturation impurities
Loss on drying≤2.0%Karl Fischer/TGAInfluences powder flow and stability
Polymorph ratio (β:γ)≥85:15XRD-DSCControls melting behavior

Implementing QbD (Quality by Design) frameworks with multivariate PAT (Process Analytical Technology) tools reduces batch failures by 70–80% [3] [9].

Properties

Product Name

Magnesium behenate

IUPAC Name

magnesium;docosanoate

Molecular Formula

C44H86MgO4

Molecular Weight

703.5 g/mol

InChI

InChI=1S/2C22H44O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2

InChI Key

OBQVOBQZMOXRAL-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2]

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